molecular formula C5H6BrN3O2 B13663685 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Katalognummer: B13663685
Molekulargewicht: 220.02 g/mol
InChI-Schlüssel: ZJMIKRFTRULIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1-methyl-1H-pyrazole with carboxylic acid derivatives . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes steps such as bromination, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid
  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and bromo substituents on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C5H6BrN3O2

Molekulargewicht

220.02 g/mol

IUPAC-Name

5-amino-4-bromo-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11)

InChI-Schlüssel

ZJMIKRFTRULIOL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)N)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.